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4-methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine

Cat. No.: B2517387
CAS No.: 1350477-86-9
M. Wt: 181.239
InChI Key: VBBBTQSQJTVDDF-UHFFFAOYSA-N
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Description

4-methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine (CAS 1350478-76-0) is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol . This molecule features a pyrazole ring, a versatile scaffold in medicinal chemistry, which is substituted with a methyl group and an amine functionality, and fused with an oxan (tetrahydro-2H-pyran) ring system . The integration of the tetrahydropyran moiety is of particular interest due to its prevalence in pharmaceuticals and its potential to influence the compound's physicochemical properties and binding affinity. While specific biological data and mechanism of action for this exact compound are not widely reported in the available literature, its structural framework is highly relevant in chemical synthesis and drug discovery efforts. Researchers value this compound as a key intermediate for constructing more complex molecules, particularly in the exploration of kinase inhibitors, GPCR-targeted therapies, and other small-molecule therapeutic agents where such heterocyclic architectures are common. The compound is provided as a high-quality powder with a specified purity, suitable for advanced research and development applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N3O B2517387 4-methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine CAS No. 1350477-86-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-6-8(11-12-9(6)10)7-2-4-13-5-3-7/h7H,2-5H2,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBBTQSQJTVDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1N)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350477-86-9
Record name 4-methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine
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Synthetic Methodologies and Chemical Transformations of 4 Methyl 3 Oxan 4 Yl 1h Pyrazol 5 Amine

Established Strategies for the Construction of the 1H-Pyrazole Ring

The formation of the pyrazole (B372694) ring is a well-documented area of heterocyclic chemistry, with several robust strategies available to chemists. These methods typically involve the formation of the N1-C5 and N2-C3 bonds through the reaction of a nitrogen-containing dinucleophile with a three-carbon electrophilic component.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and 1,3-Difunctional Systems

The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.com This approach is highly versatile for producing a wide range of substituted pyrazoles. mdpi.com For the specific synthesis of a 5-aminopyrazole, the 1,3-dielectrophile of choice is typically a β-ketonitrile. beilstein-journals.org

The reaction proceeds via an initial nucleophilic attack of the hydrazine on the more electrophilic carbonyl carbon to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization. beilstein-journals.org The use of hydrazine hydrate (B1144303) with an appropriately substituted β-ketonitrile, such as 2-(oxan-4-carbonyl)propanenitrile, would theoretically yield the target compound.

1,3-DielectrophileHydrazine DerivativeCatalyst/ConditionsProduct Type
β-KetonitrileHydrazine HydrateEthanol, Reflux5-Aminopyrazole beilstein-journals.org
1,3-DiketonePhenylhydrazineAcetic Acid, Heat1-Phenylpyrazole mdpi.com
β-KetoesterMethylhydrazineNeutral/ThermodynamicMixture of Regioisomers wordpress.com
α,β-Unsaturated KetoneHydrazineVariesPyrazoline, then Pyrazole

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

The [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition, offers another powerful route to the pyrazole core. researchgate.net This method involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile, typically an alkyne or an alkene. tandfonline.comrsc.org The reaction is often highly regioselective and proceeds under mild conditions. tandfonline.com

Nitrile imines, which can be generated in situ from hydrazonoyl halides, react with activated methylene (B1212753) compounds like β-ketonitriles to yield 5-aminopyrazoles. researchgate.net This "click" type of reaction provides a straightforward and efficient protocol for assembling highly substituted pyrazole rings. researchgate.net To construct the target molecule's scaffold, a nitrile imine could be reacted with a dipolarophile containing the oxane and methyl functionalities.

1,3-DipoleDipolarophileConditionsProduct Type
Nitrile ImineOxopropanenitrileBase-mediated5-Amino-1H-pyrazole researchgate.net
DiazoalkaneAlkyneVariesPyrazole
Aldehyde HydrazoneMaleimideCu(I)-catalyzedDihydropyrazole mdpi.com
Nitrile ImineMorita–Baylis–Hillman CarbonateBase1,3,5-Trisubstituted Pyrazole rsc.org

Multicomponent Reaction Protocols for Pyrazole Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates substantial parts of all starting materials. publish.csiro.au MCRs are advantageous due to their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. publish.csiro.au

Several MCRs have been developed for the synthesis of pyrazoles. beilstein-journals.orgnih.gov A common approach involves the reaction of an aldehyde, an active methylene compound (e.g., malononitrile (B47326) or ethyl acetoacetate), and a hydrazine derivative. beilstein-journals.orglongdom.org For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine, often catalyzed by a Lewis acid, can produce persubstituted pyrazoles. beilstein-journals.org In some protocols, hydrazine itself can act as both a Brønsted base to facilitate an initial Knoevenagel condensation and as the dinucleophile for the subsequent cyclization. beilstein-journals.org

Component 1Component 2Component 3Catalyst/SolventProduct Type
Aldehydeβ-KetoesterHydrazineYb(PFO)₃Persubstituted Pyrazole beilstein-journals.org
AldehydeMalononitrileArylhydrazineHydrazine (as base)5-Aminopyrazole beilstein-journals.org
5-Aminopyrazoleβ-DiketoneAldehydeAcetic Acid / PiperidinePyrazolo[3,4-b]pyridine nih.gov
EnaminoneBenzaldehydeHydrazine DihydrochlorideWater / Ammonium (B1175870) Acetate (B1210297)Substituted Pyrazole longdom.org

Transition Metal-Catalyzed Approaches for Pyrazole Scaffolds

Modern synthetic organic chemistry has seen a surge in the use of transition-metal catalysis for the construction and functionalization of heterocyclic rings. rsc.orgelsevierpure.com While traditional methods often build the ring from acyclic precursors, transition metal-catalyzed reactions, particularly C-H functionalization, allow for the direct introduction of substituents onto a pre-formed pyrazole core. elsevierpure.comresearchgate.net This provides a powerful tool for late-stage modification. researchgate.net

Catalysts based on palladium, copper, rhodium, and iron have been used for C-C and C-heteroatom bond formation at various positions of the pyrazole ring. researchgate.netias.ac.in The inherent electronic properties of the pyrazole ring, along with the use of directing groups, can guide the regioselectivity of these functionalization reactions. researchgate.net For example, the Lewis basic N2 atom of the pyrazole can act as a directing group to functionalize the C3 or C5 positions. researchgate.net While less common for the de novo synthesis of simple pyrazoles, these methods are invaluable for creating complex, highly decorated pyrazole structures. rsc.org

Reaction TypeMetal CatalystSubstrateOutcome
C-H ArylationPalladium (Pd)N-Protected PyrazoleC5-Arylated Pyrazole researchgate.net
C-H AlkenylationRhodium (Rh)N-Aryl PyrazoleC5-Alkenylated Pyrazole
Cross-CouplingCopper (Cu)Halogenated PyrazoleFunctionalized Pyrazole
CondensationIron (Fe) / Ionic Liquid1,3-Diketone + HydrazineSubstituted Pyrazole ias.ac.in

Regioselective Synthesis of 5-Aminopyrazole Derivatives

Achieving the correct regioisomer is a critical challenge in the synthesis of unsymmetrically substituted pyrazoles. For the target molecule, the placement of the amino group at the C5 position is essential. The reaction of β-ketonitriles with hydrazines is the most versatile and reliable method for the regioselective synthesis of 5-aminopyrazoles. beilstein-journals.org

The regioselectivity is dictated by the reaction mechanism. The initial condensation between the hydrazine and the β-ketonitrile occurs at the ketone carbonyl, which is more electrophilic than the nitrile carbon. beilstein-journals.org The subsequent intramolecular cyclization involves the nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon, which exclusively leads to the 5-aminopyrazole isomer. beilstein-journals.org

When using an unsymmetrically substituted hydrazine (e.g., methylhydrazine or phenylhydrazine), the outcome can be influenced by kinetic versus thermodynamic control. wordpress.com For alkylhydrazines under neutral (thermodynamic) conditions, the reaction typically favors the formation of the 1,3-disubstituted-5-aminopyrazole isomer. wordpress.com However, under kinetically controlled conditions (e.g., in the presence of a base like sodium ethoxide), the more nucleophilic substituted nitrogen of the alkylhydrazine may react first, potentially leading to the 3-amino isomer. wordpress.com In contrast, arylhydrazines generally favor attack via the unsubstituted nitrogen, leading reliably to 1-aryl-5-aminopyrazoles. wordpress.com

β-KetonitrileHydrazineConditionsMajor Product
BenzoylacetonitrileHydrazine HydrateEthanol, Reflux3-Phenyl-1H-pyrazol-5-amine beilstein-journals.org
3-OxobutanenitrilePhenylhydrazineAcetic Acid3-Methyl-1-phenyl-1H-pyrazol-5-amine
3-OxobutanenitrileMethylhydrazineNeutral, Thermodynamic1,3-Dimethyl-1H-pyrazol-5-amine wordpress.com
3-OxobutanenitrileMethylhydrazineNaOEt, KineticMixture including 2,3-dimethyl-2H-pyrazol-5-amine wordpress.com

Methodologies for the Introduction of the Oxane (Tetrahydropyran) Moiety into Pyrazole Structures

The incorporation of the oxane (tetrahydropyran, THP) ring can be achieved through two primary strategies: (1) utilizing a starting material that already contains the THP moiety and constructing the pyrazole ring onto this scaffold, or (2) attaching the THP ring to a pre-formed pyrazole nucleus.

The first approach is often more direct. A precursor such as 4-formyltetrahydropyran (B1277957) or 1-(oxan-4-yl)ethan-1-one can be elaborated into a suitable 1,3-dielectrophile. For example, Claisen condensation of 1-(oxan-4-yl)ethan-1-one with diethyl carbonate could furnish the corresponding β-ketoester, which can then be converted to the target pyrazole. This "scaffold-first" approach ensures the oxane ring is correctly positioned from the outset.

The second strategy involves the functionalization of a pre-existing pyrazole. This can be accomplished via several methods:

Nucleophilic Substitution: A pyrazole with a nucleophilic nitrogen (e.g., 1H-pyrazole) can be reacted with an electrophilic oxane derivative, such as 4-(bromomethyl)oxane, in the presence of a base. This method is effective for N-alkylation.

Reductive Amination: A pyrazole-amine can be coupled with oxane-4-carbaldehyde using a reducing agent like sodium triacetoxyborohydride. This is a mild and efficient way to form a C-N bond.

Cross-Coupling Reactions: A halogenated pyrazole can be coupled with an organometallic oxane reagent (e.g., an organozinc or organoboron compound) using a transition-metal catalyst to form a C-C bond.

The construction of the THP ring itself is a well-developed field, with common methods including hetero-Diels-Alder reactions, Prins cyclizations, and intramolecular hydroalkoxylation of alkenyl alcohols. researchgate.netorganic-chemistry.org

StrategyPyrazole PrecursorOxane ReagentKey Reaction
Scaffold-FirstN/A1-(Oxan-4-yl)ethan-1-oneKnorr Pyrazole Synthesis
N-Alkylation3-Methyl-1H-pyrazol-5-amine4-(Bromomethyl)oxaneNucleophilic Substitution
C-N Bond Formation3-Methyl-1H-pyrazol-5-amineOxane-4-carbaldehydeReductive Amination
C-C Bond Formation3-Bromo-4-methyl-1H-pyrazol-5-amine4-(Tributylstannyl)oxaneStille Coupling

Specific Synthetic Pathways for 4-methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine and Related Structures

The construction of the this compound scaffold is most likely achieved through a cyclocondensation reaction, a cornerstone of pyrazole synthesis. beilstein-journals.orgnih.gov The most versatile and widely adopted method for preparing 5-aminopyrazoles involves the reaction of a β-ketonitrile with hydrazine. beilstein-journals.orgnih.gov

A plausible synthetic route would, therefore, commence with the preparation of a suitable β-ketonitrile precursor, namely 2-(oxan-4-carbonyl)-propanenitrile . This intermediate can be synthesized via a Claisen condensation between ethyl 2-methylpropanoate (B1197409) and oxane-4-carbonitrile. The subsequent and final step is the cyclocondensation of this β-ketonitrile with hydrazine hydrate. The reaction typically proceeds through the initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon.

Below is a table outlining the proposed synthetic pathway:

Table 1: Proposed Synthetic Pathway for this compound

StepReactantsReagents/ConditionsProduct
1Ethyl 2-methylpropanoate, Oxane-4-carbonitrileSodium ethoxide (NaOEt), Ethanol (EtOH), Reflux2-(Oxane-4-carbonyl)-propanenitrile
22-(Oxane-4-carbonyl)-propanenitrileHydrazine hydrate (N₂H₄·H₂O), Acetic acid (catalyst), Ethanol (EtOH), RefluxThis compound

This approach allows for the introduction of the required substituents at positions 3, 4, and 5 of the pyrazole ring in a regiocontrolled manner.

Functionalization and Derivatization Strategies for this compound

The structure of this compound offers several sites for further chemical modification, which is crucial for the generation of analogs with diverse properties, particularly in the context of medicinal chemistry. researchgate.netgoogle.comchemicalregister.com The primary reactive sites include the exocyclic 5-amino group and the N1 nitrogen of the pyrazole ring.

The exocyclic amino group at the C5 position is a key site for derivatization, allowing for the introduction of a wide array of functional groups through N-acylation and N-alkylation. google.comchemicalregister.com

N-Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) to form the corresponding amides. This reaction is fundamental for creating peptide-like linkages or introducing various aryl and alkyl carbonyl moieties.

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates provides a straightforward method to synthesize urea (B33335) and thiourea (B124793) derivatives, respectively. These functional groups are often explored for their hydrogen bonding capabilities in biological systems.

N-Alkylation: While direct N-alkylation of the amino group can be challenging to control and may lead to mixtures of mono- and di-alkylated products, it can be achieved under specific conditions using alkyl halides. Reductive amination of aldehydes or ketones with the aminopyrazole is an alternative method to obtain mono-alkylated products.

Table 2: Examples of N-Derivatization Reactions for 5-Aminopyrazoles

Reaction TypeReagent ExampleGeneral ConditionsProduct Type
N-AcylationAcetyl chloridePyridine, Dichloromethane (DCM), 0 °C to rtN-(4-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl)acetamide
Urea FormationPhenyl isocyanateTriethylamine (TEA), Tetrahydrofuran (THF), rt1-(4-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl)-3-phenylurea
N-AlkylationBenzyl bromideSodium hydride (NaH), Dimethylformamide (DMF), rt5-(Benzylamino)-4-methyl-3-(oxan-4-yl)-1H-pyrazole

Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution. scribd.com However, in this compound, positions C3, C4, and C5 are already substituted. The primary site for further substitution on the pyrazole core is the N1 nitrogen atom. Alkylation or arylation at this position can be achieved by reaction with alkyl halides or aryl halides (under transition metal catalysis) after deprotonation of the N1-H with a suitable base. nih.gov This N1-functionalization is a common strategy to modulate the physicochemical properties of pyrazole-containing compounds.

Oxane Ring: The oxane (tetrahydropyran) ring is a saturated heterocycle and is generally chemically inert under many reaction conditions used for the functionalization of the pyrazole moiety. researchgate.net Significant modifications, such as ring-opening, would require harsh acidic conditions which might also affect the pyrazole core. The introduction of substituents on the oxane ring itself would likely need to be performed at an earlier stage of the synthesis, starting from a functionalized oxane precursor.

The generation of a library of analogs from this compound would primarily exploit the reactivity of the 5-amino group and the N1 position of the pyrazole ring. A combinatorial approach can be envisioned where a diverse set of substituents is introduced at these two positions.

For instance, a matrix of analogs could be generated by first creating a series of N1-alkylated intermediates, followed by the derivatization of the 5-amino group through various reactions such as acylation, sulfonylation, and urea formation. This strategy allows for a systematic exploration of the chemical space around the core scaffold, which is a common practice in drug discovery programs to identify compounds with optimized biological activity and properties.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Methyl 3 Oxan 4 Yl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentresearchgate.netmdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the solution-state structure of 4-methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the molecular framework.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Spectral Analysis

One-dimensional NMR provides fundamental information about the chemical environment, number, and nature of the hydrogen, carbon, and nitrogen atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The methyl group protons would appear as a sharp singlet, while the protons of the oxane ring would present as a series of multiplets due to complex spin-spin coupling. The amine (NH₂) and pyrazole (B372694) (NH) protons are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

Expected ¹H NMR Chemical Shifts

Protons Expected Chemical Shift (δ, ppm) Multiplicity Integration
Pyrazole-NH ~10.0-12.0 Broad Singlet 1H
Amine-NH₂ ~4.0-5.0 Broad Singlet 2H
Oxane-CH (CH -pyrazole) ~2.8-3.2 Multiplet 1H
Oxane-CH₂ (axial, O-CH ₂) ~3.4-3.6 Multiplet 2H
Oxane-CH₂ (equatorial, O-CH ₂) ~3.9-4.1 Multiplet 2H
Oxane-CH₂ (axial, C-CH ₂-C) ~1.6-1.8 Multiplet 2H
Oxane-CH₂ (equatorial, C-CH ₂-C) ~1.9-2.1 Multiplet 2H

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would confirm the presence of nine carbon atoms, with chemical shifts indicative of the pyrazole ring, the aliphatic oxane ring, and the methyl group.

Expected ¹³C NMR Chemical Shifts

Carbon Atom Expected Chemical Shift (δ, ppm)
Pyrazole C5 (C-NH₂) ~150-155
Pyrazole C3 (C-Oxane) ~145-150
Pyrazole C4 (C-CH₃) ~100-105
Oxane C (O-C H₂) ~65-70
Oxane C (C H-Pyrazole) ~35-40
Oxane C (C-C H₂-C) ~30-35

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy would be highly informative for this molecule, as it contains three distinct nitrogen atoms. It would allow for the direct observation and differentiation of the two pyrazole ring nitrogens and the exocyclic amine nitrogen, providing valuable data on their electronic environments and tautomeric state. spectrabase.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing through-bond connectivities.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be instrumental in tracing the connectivity of the protons within the oxane ring, confirming the sequence of the methylene (B1212753) groups and their relationship to the single methine proton.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the carbon signals for all protonated carbons in the methyl and oxane groups.

A correlation from the methyl protons (H₃) to the C4 and C5 carbons of the pyrazole ring.

Correlations from the oxane methine proton (CH) to the C3 carbon of the pyrazole ring, definitively confirming the attachment point of the two ring systems.

Correlations from the pyrazole NH proton to the C5 and C4 carbons, helping to establish the tautomeric form. mdpi.commdpi.com

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pathway Analysismdpi.com

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing exact molecular weight information and structural clues based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is used to determine the exact mass of the parent ion with high precision. For this compound (molecular formula C₉H₁₅N₃O), the calculated monoisotopic mass is 181.1215 Da. uni.lu HRMS analysis would confirm this elemental composition by providing an experimental mass that matches this theoretical value to within a few parts per million (ppm). The technique can also identify various adducts of the molecule.

Predicted Mass Spectrometry Adducts

Adduct Formula Predicted m/z
[M+H]⁺ C₉H₁₆N₃O⁺ 182.12878
[M+Na]⁺ C₉H₁₅N₃ONa⁺ 204.11072
[M+K]⁺ C₉H₁₅N₃OK⁺ 220.08466
[M+NH₄]⁺ C₉H₁₉N₄O⁺ 199.15532

Data sourced from predicted values. uni.lu

A detailed fragmentation pathway analysis, typically performed using tandem mass spectrometry (MS/MS), would provide further structural confirmation. While experimental data is not publicly available, a plausible fragmentation pathway would involve initial cleavage at the C3-C(oxane) bond, fragmentation of the oxane ring through characteristic ether cleavages, or the loss of small neutral molecules like ammonia (B1221849) (NH₃). nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysisresearchgate.net

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the presence of specific functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching region would be particularly informative, likely showing distinct bands for the amine (NH₂) and pyrazole (NH) groups. The C-O-C ether linkage in the oxane ring would also produce a strong, characteristic stretching band. A detailed vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), can assign specific vibrational modes to the observed absorption bands, providing a deeper understanding of the molecule's vibrational properties. rsc.orgderpharmachemica.comresearchgate.net

Expected IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Pyrazole N-H Stretching 3100-3300
Amine N-H Asymmetric & Symmetric Stretching 3300-3500
Aliphatic C-H Stretching 2850-2960
Pyrazole Ring C=N, C=C Stretching 1500-1650
Amine N-H Scissoring (Bending) 1590-1650

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Determinationmdpi.com

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique would provide definitive proof of the atomic connectivity and the absolute conformation if a suitable single crystal of the compound can be grown.

To date, a crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC). However, were such an analysis performed, it would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the pyrazole and oxane rings.

Torsional Angles: Defining the exact spatial orientation of the oxane ring relative to the pyrazole ring.

Solid-State Conformation: Revealing the preferred conformation of the six-membered oxane ring (e.g., chair conformation) and the planarity of the pyrazole ring.

Intermolecular Interactions: Identifying and characterizing hydrogen bonding networks involving the amine and pyrazole N-H groups, which dictate the crystal packing arrangement. nih.govmdpi.com

This technique would ultimately provide an absolute and highly detailed structural model, complementing the solution-state information obtained from NMR spectroscopy.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic separation is predicated on the differential partitioning of analytes between a stationary phase and a mobile phase. For pyrazole derivatives, reversed-phase chromatography is frequently the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase. ijcpa.in The selection of appropriate chromatographic conditions is critical to achieving optimal separation of the main compound from any impurities, starting materials, or byproducts.

HPLC is a cornerstone technique for the purity assessment of synthesized compounds. A typical analytical HPLC method for this compound would involve a reversed-phase C18 column. The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. rsc.orgsielc.com Isocratic elution, where the mobile phase composition remains constant, can be effective for simple mixtures, while gradient elution, with a timed variation in the mobile phase composition, is generally preferred for more complex samples to ensure adequate resolution of all components within a reasonable timeframe. rsc.org

The purity of the compound is determined by integrating the peak area of the analyte and any impurities detected, typically by UV absorbance at a wavelength where the pyrazole chromophore exhibits strong absorption, such as around 206 nm. ijcpa.in For isolation purposes, preparative HPLC can be employed, which uses larger columns and higher flow rates to separate larger quantities of the compound. The scalability of HPLC methods is a significant advantage, allowing for a seamless transition from analytical to preparative scale. sielc.com

Table 1: Representative HPLC Method Parameters for Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

This table presents a hypothetical but typical set of HPLC conditions based on methods used for similar pyrazole derivatives.

UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology offers substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. The smaller particle size leads to higher separation efficiency, but also results in higher backpressures, necessitating specialized instrumentation capable of operating at these elevated pressures.

For this compound, a UPLC method would allow for much faster purity checks, with analysis times often under 5 minutes. This high-throughput capability is particularly valuable in screening and reaction monitoring applications. The fundamental principles of separation remain the same as in HPLC, with reversed-phase C18 columns being the most common choice. The mobile phases are also similar, though the gradients are typically much steeper to take advantage of the increased speed.

Table 2: Illustrative UPLC Method Parameters for Purity Assessment

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 210 nm
Injection Volume 2 µL

This table outlines a plausible UPLC method, reflecting the faster analysis times and modified parameters characteristic of this technique.

LC-MS is a powerful hybrid technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination provides not only retention time data but also mass-to-charge ratio (m/z) information, which is invaluable for structural confirmation and impurity identification. For the analysis of novel pyrazole derivatives, LC-MS is a standard characterization method. nih.gov

Following chromatographic separation by either HPLC or UPLC, the eluent is introduced into the mass spectrometer source. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecules ([M+H]+) of the analytes. The mass analyzer then separates these ions based on their m/z ratio. For this compound (molecular formula C9H15N3O), the expected m/z for the protonated molecule would be approximately 182.1288. uni.lu

This technique is exceptionally sensitive and selective, allowing for the detection of trace-level impurities. By analyzing the m/z values of minor peaks in the chromatogram, potential byproducts and degradation products can be tentatively identified, providing crucial insights for reaction optimization and stability studies.

Table 3: Example LC-MS System Parameters for Characterization

ParameterHPLC/UPLC SystemMass Spectrometer
Column C18, 2.1 x 50 mm, 1.7 µmIonization Mode
Mobile Phase A 0.1% Formic Acid in WaterScan Range
Mobile Phase B 0.1% Formic Acid in AcetonitrileCapillary Voltage
Gradient 5% B to 95% B over 4 minutesSource Temperature
Flow Rate 0.4 mL/minDesolvation Temperature
Column Temperature 40 °CGas Flow

This table provides representative LC-MS parameters suitable for the analysis of the target compound, based on established methods for related heterocyclic compounds.

Computational Chemistry and Theoretical Characterization of 4 Methyl 3 Oxan 4 Yl 1h Pyrazol 5 Amine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.nettandfonline.com These calculations help in understanding molecular geometry, vibrational frequencies, and various electronic properties that govern the reactivity of a compound. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons, representing nucleophilic character, while the LUMO is the most likely to accept electrons, indicating electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netbhu.ac.in A smaller energy gap generally implies higher reactivity.

For pyrazole (B372694) derivatives, DFT calculations are routinely used to determine these orbital energies. For example, a study on a related pyrazole derivative, 5-(4-fluorophenyl)-1H-pyrazol-3-amine, involved FMO analysis to understand its electronic properties. tandfonline.com Similarly, calculations on other pyrazole compounds have shown how substituents on the ring can influence the HOMO-LUMO gap and, consequently, their reactivity. researchgate.net For 4-methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine, the electron-donating amine group and the pyrazole nitrogens would be expected to significantly influence the energy and distribution of the HOMO.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Pyrazole Compound

Compound Studied HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline -8.95 -1.18 7.77

Data is illustrative and based on DFT calculations for a structurally related pyrazoline compound.

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. bhu.ac.innih.gov The ESP map displays regions of negative and positive electrostatic potential, which are crucial for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net Typically, red-colored regions indicate a negative potential (electron-rich, attractive to protons), while blue regions signify a positive potential (electron-poor, repulsive to protons). bhu.ac.inresearchgate.net

In the case of this compound, an ESP analysis would likely reveal negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring and the exocyclic amine group, indicating these are primary sites for hydrogen bonding and electrophilic attack. wuxiapptec.com Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), marking them as hydrogen bond donor sites. Such analyses are standard for characterizing new pyrazole derivatives. tandfonline.comresearchgate.net

Molecular Docking Simulations for Predicted Ligand-Target Interactions in In Vitro Models

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target. nih.gov This method is instrumental in drug discovery for screening potential inhibitors and understanding their binding mechanisms at a molecular level. researchgate.netijpbs.com Docking simulations calculate a binding energy score, which estimates the affinity of the ligand for the protein, and reveals key interactions such as hydrogen bonds and hydrophobic contacts. mdpi.com

Pyrazole derivatives are known to exhibit a wide range of biological activities and have been the subject of numerous docking studies against various targets, including protein kinases and carbonic anhydrases. researchgate.netnih.govnih.gov For example, docking studies on pyrazole derivatives have identified potential inhibitors for targets like VEGFR-2 and CDK2, with calculated binding energies indicating strong affinity. researchgate.net A molecular docking simulation of this compound against a relevant biological target would involve placing the molecule into the active site of the protein to predict its binding mode and affinity, thereby suggesting its potential pharmacological role. nih.govnih.gov

Table 2: Illustrative Molecular Docking Results for Pyrazole Derivatives Against Protein Kinases

Compound Class Protein Target Binding Energy (kJ/mol)
Phenyl-pyrazole-thiadiazole VEGFR-2 (2QU5) -10.09
Phenyl-pyrazole-thiadiazole Aurora A (2W1G) -8.57
Phenyl-pyrazole-carboxamide CDK2 (2VTO) -10.35

Data from a study on various pyrazole derivatives to illustrate typical docking scores. researchgate.net

Conformational Analysis of this compound and Its Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. This analysis is crucial as the three-dimensional shape of a molecule often dictates its biological activity. Computational methods can be used to identify the most stable, low-energy conformers of a molecule in its gaseous or solvated state.

For this compound, conformational flexibility would arise from the rotation around the single bond connecting the oxane ring to the pyrazole core, as well as the inherent flexibility of the six-membered oxane ring (typically adopting a chair conformation). Theoretical studies on flexible pyrazolone (B3327878) derivatives have shown that both folded and open conformations can exist, with their relative stability determined by intramolecular interactions. bohrium.com A thorough conformational analysis would predict the most likely three-dimensional structure of the molecule, which is essential for accurate molecular docking and understanding its interaction with biological targets.

In Silico Prediction of Key Molecular Descriptors for Biological Activity

In silico methods allow for the rapid calculation of various molecular descriptors that are critical for predicting a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). These descriptors help in the early stages of drug discovery to assess the "drug-likeness" of a molecule. researchgate.net

Topological Polar Surface Area (TPSA) is a key molecular descriptor defined as the sum of the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. nih.govwikipedia.org TPSA is highly effective in predicting the transport properties of drugs, including intestinal absorption and blood-brain barrier (BBB) penetration. researchgate.net

Generally, molecules with a TPSA greater than 140 Ų are thought to have poor cell membrane permeability, while a TPSA of less than 90 Ų is often required for penetration into the central nervous system. wikipedia.orgresearchgate.net The calculation of TPSA for this compound, based on its constituent polar groups (two pyrazole nitrogens, an amine group, and an ether oxygen), would provide a valuable prediction of its potential oral bioavailability and ability to cross biological membranes. This descriptor is frequently used in the evaluation of new series of potential therapeutic agents. nih.govresearchgate.net

Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which describes its preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. This parameter is fundamental in medicinal chemistry as it significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A balanced LogP is often sought, as excessively high values can lead to poor aqueous solubility and metabolic instability, while very low values may hinder the molecule's ability to cross biological membranes.

For this compound, computational methods are employed to predict its LogP value. These predictions are based on the molecule's structure, taking into account the contributions of its various functional groups. The presence of the hydrocarbon-rich methyl and oxane groups contributes to its lipophilicity, while the amine and pyrazole functionalities introduce polarity.

A predicted LogP value for this compound is approximately 0.70 . This moderate value suggests a balanced solubility profile, indicating that the compound is likely to have reasonable solubility in both aqueous and lipid environments. This characteristic is often desirable for potential therapeutic agents.

Table 1: Predicted Octanol-Water Partition Coefficient (LogP) of this compound

ParameterPredicted Value
Octanol-Water Partition Coefficient (LogP)0.70

Hydrogen Bond Donor and Acceptor Counts

Hydrogen bonds are non-covalent interactions that play a pivotal role in molecular recognition, such as the binding of a drug to its target receptor. The capacity of a molecule to act as a hydrogen bond donor (a hydrogen atom bonded to an electronegative atom like oxygen or nitrogen) or a hydrogen bond acceptor (an electronegative atom with a lone pair of electrons) is a key determinant of its biological activity and physical properties like boiling point and solubility.

Computational analysis of the molecular structure of this compound allows for the precise enumeration of its hydrogen bond donors and acceptors.

Hydrogen Bond Donors: The amine (-NH2) group and the N-H group within the pyrazole ring each contain hydrogen atoms bonded to nitrogen that can be donated in a hydrogen bond. Therefore, the molecule has a total of three hydrogen bond donors.

Hydrogen Bond Acceptors: The nitrogen atoms in the pyrazole ring, the nitrogen of the amine group, and the oxygen atom in the oxane ring all possess lone pairs of electrons and can act as hydrogen bond acceptors. This gives the molecule a total of four hydrogen bond acceptors.

These counts are significant in predicting the molecule's interaction with biological targets. A higher number of hydrogen bond donors and acceptors can facilitate stronger and more specific binding to a receptor site.

Table 2: Predicted Hydrogen Bond Donor and Acceptor Counts for this compound

ParameterCount
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4

Molecular Interactions and Mechanistic Investigations of 4 Methyl 3 Oxan 4 Yl 1h Pyrazol 5 Amine in Vitro and Preclinical Models

Identification and Characterization of Putative Biological Targets

The structural features of 4-methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine, particularly the 5-aminopyrazole core, suggest its potential to interact with key regulatory proteins such as kinases and receptors. mdpi.com

The aminopyrazole moiety is a well-established pharmacophore for the development of kinase inhibitors. nih.gov Pyrazole-based compounds have been successfully developed to target various kinases by competing with ATP at the enzyme's binding pocket. nih.gov

Research on related compounds has identified several kinase families as potential targets:

p38 MAP Kinase: A class of 5-amino-1H-pyrazol-4-yl-methanones was identified as highly selective inhibitors of p38 MAP kinase. nih.gov X-ray crystallography revealed that the exocyclic amine group of the pyrazole (B372694) forms a crucial hydrogen bond with threonine 106 in the ATP binding site, a key interaction contributing to selectivity. nih.gov

Interleukin-1 Receptor Associated Kinase 4 (IRAK4): A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as potent and selective inhibitors of IRAK4, a critical transducer in inflammatory signaling pathways. nih.gov

Bruton's Tyrosine Kinase (BTK): The recently approved drug Pirtobrutinib, a 5-aminopyrazole derivative, functions as a reversible inhibitor of BTK, which is a major therapeutic target for B-cell malignancies. mdpi.com

Casein Kinase 1 (CK1): N-(1H-pyrazol-3-yl)quinazolin-4-amines have been developed as inhibitors of CK1δ/ε, which are key regulators of cellular growth and circadian rhythms. researchgate.net

The potential for this compound to act as a kinase inhibitor would depend on its specific binding mode and affinity for the ATP pocket of various kinases, a subject for future experimental validation.

Table 1: Examples of Kinase Targets for Aminopyrazole Scaffolds

Kinase Target Compound Class/Example Role of Kinase
p38 MAP Kinase 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones Regulation of pro-inflammatory cytokines mdpi.com
IRAK4 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides Innate immune response signaling nih.gov
BTK Pirtobrutinib B-cell receptor signaling mdpi.com

While kinase inhibition is a prominent mechanism for aminopyrazoles, these scaffolds can also interact with other receptor types. For instance, the pyrazole motif is present in the potent CB1 receptor antagonist rimonabant, where it serves as a key structural element for receptor binding. nih.gov A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were investigated as potential antipsychotic agents that, unlike typical agents, did not bind to D2 dopamine (B1211576) receptors. nih.gov This suggests that pyrazole derivatives can be engineered for selective receptor interactions, or a lack thereof, depending on their substitution patterns.

Mechanistic Studies in Cell-Based Assays (Excluding Clinical Data)

In vitro studies using cancer cell lines have demonstrated that pyrazole derivatives can modulate fundamental cellular processes, leading to anti-proliferative effects. mdpi.com

Compounds containing the pyrazole core have been shown to induce cell cycle arrest in cancer cells. One study on a pyrazolo[3,4-d]pyridazine derivative found that it induced G2/M phase cell cycle arrest in the A549 lung cancer cell line. nih.gov Similarly, a series of 3-amino-1H-pyrazole-based kinase inhibitors targeting CDK16, a member of the cyclin-dependent kinase family, caused a G2/M phase arrest. nih.gov These findings suggest that a potential anticancer mechanism for compounds like this compound could involve the disruption of cell cycle progression.

A significant body of research indicates that pyrazole derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.net

Key apoptotic mechanisms identified for related pyrazole compounds include:

Modulation of Bcl-2 Family Proteins: One study found that a pyrazolo[3,4-d]pyridazine derivative induced apoptosis in lung cancer cells by disrupting the balance of Bcl-2/Bax expression, leading to a significant overexpression of the pro-apoptotic protein Bax. nih.gov Other 1,3,5-trisubstituted-1H-pyrazole derivatives have been investigated as potential inhibitors of the anti-apoptotic protein Bcl-2. rsc.org

Activation of Caspases: The induction of apoptosis by pyrazoles often involves the activation of key executioner enzymes. Studies have shown significant overexpression of caspase-3 and caspase-8 following treatment with pyrazole derivatives. nih.govnih.gov

Generation of Reactive Oxygen Species (ROS): Certain pyrazole compounds have been shown to induce apoptosis in triple-negative breast cancer cells through the generation of ROS, which leads to cellular damage and triggers the caspase 3 signaling pathway. nih.gov

Upregulation of p53: Treatment with pyrazole derivatives has been linked to the overexpression of the p53 tumor suppressor gene, a critical regulator of apoptosis and cell cycle arrest. nih.gov

Table 2: Apoptotic Responses Induced by Pyrazole Derivatives in Cancer Cell Lines

Cell Line Pyrazole Derivative Class Observed Apoptotic Effect
MDA-MB-468 (Breast Cancer) 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole Induction of apoptosis via ROS generation and caspase 3 activation nih.gov
A549 (Lung Cancer) Pyrazolo[3,4-d]pyridazine Disruption of Bcl-2/Bax balance, overexpression of caspase-3 and p53 nih.gov
K562 & Jurkat (Leukemia) 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole Induction of morphological changes characteristic of apoptosis researchgate.net

Role of the Pyrazole Ring as a Bioisostere and its Contribution to Molecular Recognition

The pyrazole ring is a versatile heterocyclic scaffold frequently used in drug design as a bioisostere—a chemical group that can replace another with similar physical or chemical properties to enhance a molecule's biological activity or pharmacokinetic profile. nih.govlookchem.com

The pyrazole ring's contribution to molecular recognition is multifaceted:

Bioisostere for Amides: The pyrazole ring has been successfully used as a non-classical bioisosteric replacement for amide functional groups. nih.govlookchem.com This substitution can improve metabolic stability and other pharmacokinetic properties while maintaining potency against the intended biological target. nih.gov

Scaffold for Defined Vectorial Interactions: The arrangement of nitrogen atoms in the pyrazole ring provides specific vectors for hydrogen bond donors and acceptors. blumberginstitute.org This allows the ring to form precise, directional interactions within the binding pockets of proteins, contributing to both affinity and selectivity. mdpi.comnih.gov For example, the amino group and ring nitrogens on an aminopyrazole scaffold can engage in critical hydrogen bonding with the hinge region of kinase enzymes. nih.gov

In this compound, the pyrazole ring serves as the central scaffold, positioning the key amine, methyl, and oxane groups for potential interactions with a biological target. Its inherent properties as a stable, aromatic heterocycle capable of forming specific hydrogen bonds make it a valuable component for molecular recognition. mdpi.com

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data published on the chemical compound This compound to generate a detailed article focusing on its molecular interactions and preclinical mechanistic investigations as per the requested outline.

Extensive searches have revealed information on structurally related pyrazole derivatives and general methodologies for pyrazole synthesis and analysis. However, specific experimental data, such as binding affinities, detailed ligand-target interactions, the specific contribution of the oxane moiety to target specificity, and in-depth preclinical mechanistic studies in animal models for this compound, are not available in the public domain.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict requirements of the user's request without resorting to speculation or including data from unrelated compounds, which would violate the provided instructions.

To fulfill the user's request in the future, the publication of primary research studies detailing the in vitro and preclinical evaluation of this compound would be necessary. Such studies would need to include:

Molecular docking and binding assays to elucidate the specific interactions with biological targets.

Structure-activity relationship (SAR) studies that specifically investigate the role of the oxane moiety in binding and specificity.

Preclinical studies in animal models that focus on the molecular mechanisms of action, independent of therapeutic outcomes.

Without this foundational research, the generation of the requested article is not feasible at this time.

Future Perspectives in Research on 4 Methyl 3 Oxan 4 Yl 1h Pyrazol 5 Amine

Advancements in Synthetic Strategies for Architecturally Complex Pyrazole-Oxane Scaffolds

The synthesis of densely functionalized pyrazoles remains a central theme in organic chemistry. mdpi.com Future efforts will likely focus on developing more efficient, sustainable, and versatile methods for constructing complex molecules like 4-methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine. Key areas of advancement include the refinement of multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step, enhancing atom and step economy. researchgate.netmdpi.com

Furthermore, the principles of green chemistry are increasingly guiding synthetic route design. researchgate.netnih.gov This involves the use of environmentally benign solvents (like water), recyclable catalysts, and energy-efficient reaction conditions, such as microwave irradiation. mdpi.comresearchgate.netnih.gov For pyrazole-oxane scaffolds, this could mean developing novel one-pot procedures that combine the formation of the pyrazole (B372694) ring with the introduction of the oxane moiety, avoiding hazardous reagents and minimizing waste. nih.govnih.gov Transition-metal-catalyzed cross-coupling reactions are also expected to play a crucial role in the late-stage functionalization of the pyrazole-oxane core, enabling the rapid generation of diverse compound libraries for biological screening. mdpi.commdpi.com

Table 1: Emerging Synthetic Strategies for Pyrazole Derivatives

Synthetic Strategy Description Potential Advantages
Multicomponent Reactions (MCRs) Combining three or more reactants in a single operation to form a complex product. mdpi.com High efficiency, atom economy, and operational simplicity. mdpi.comresearchgate.net
Green Chemistry Approaches Utilizing eco-friendly solvents (e.g., water), renewable energy sources, and recyclable catalysts. researchgate.netnih.gov Reduced environmental impact, increased safety, and sustainability. researchgate.net
Transition-Metal Catalysis Employing catalysts (e.g., Palladium, Copper) for reactions like C-H activation and cross-coupling. mdpi.commdpi.com High selectivity, functional group tolerance, and utility in late-stage functionalization. mdpi.com

| Photoredox Catalysis | Using light to initiate chemical transformations, enabling unique reaction pathways. mdpi.commdpi.com | Mild reaction conditions and access to novel chemical space. mdpi.com |

Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction

Deep learning models, for instance, can establish relationships between a molecule's structure and its biological activity (e.g., pIC50 values), guiding the design of new analogs with enhanced potency. nih.govnih.govnih.gov These models can help researchers prioritize which derivatives to synthesize, saving significant time and resources. eurasianjournals.com Furthermore, generative AI models can design entirely new pyrazole-oxane scaffolds with desired characteristics, exploring a vast chemical space that would be inaccessible through traditional methods alone. nih.gov This integrated computational and synthetic approach provides a robust framework for the rapid identification of lead compounds. nih.gov

Table 2: Applications of AI/ML in Pyrazole-Based Drug Discovery

Application Area AI/ML Technique Objective
Hit Identification Virtual Screening, Deep Learning geneonline.comconnectjournals.com Predict binding affinity of novel compounds to biological targets. geneonline.com
Lead Optimization Quantitative Structure-Activity Relationship (QSAR) researchgate.netconnectjournals.com Model the relationship between chemical structure and biological activity to guide optimization.
ADMET Prediction Predictive Modeling, Reinforcement Learning nih.govmdpi.com Forecast absorption, distribution, metabolism, excretion, and toxicity profiles.

| De Novo Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Design novel molecules with desired properties and high synthesizability. nih.gov |

Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways

Pyrazole derivatives are known to interact with a wide array of biological targets, leading to diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govmdpi.comresearchgate.net A key future direction for this compound is the systematic exploration of its biological targets to uncover novel therapeutic applications.

Modern chemical biology and proteomics approaches, such as activity-based protein profiling and thermal proteome profiling, can be employed to identify the direct protein binding partners of the compound within a cellular context. This allows for an unbiased search for its mechanism of action. Computational tools like reverse docking and pharmacophore mapping can also predict potential biological targets by screening the compound against databases of known protein structures. connectjournals.comresearchgate.net Elucidating the precise mechanistic pathways through which this pyrazole-oxane scaffold exerts its effects could reveal previously undiscovered connections between cellular signaling pathways and disease, opening up new avenues for therapeutic intervention. researchgate.netresearchgate.net

Table 3: Potential Biological Target Classes for Pyrazole Scaffolds

Target Class Examples Therapeutic Area
Kinases VEGFR-2, Mitogen-activated protein kinase kinase 1 (MAPKK1) researchgate.netnih.gov Oncology, Inflammation
Proteases SARS-CoV-2 Main Protease (Mpro) nih.gov Antiviral
Cyclooxygenases COX-1, COX-2 researchgate.net Anti-inflammatory
Nuclear Receptors Retinoid X receptor beta (RXRB) researchgate.net Oncology, Metabolic Diseases

| Heat Shock Proteins | Heat Shock Protein 90α (Hsp90α) researchgate.net | Oncology |

Development of Innovative Analytical Techniques for Real-Time Monitoring of Molecular Interactions

Understanding the dynamics of how a compound like this compound interacts with its biological target is crucial for rational drug design. creative-biostructure.com Future research will benefit immensely from the development and application of innovative analytical techniques that can monitor these molecular interactions in real-time and in a physiologically relevant environment.

In-cell Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that allows for the observation of ligand binding and conformational changes of proteins directly within living cells. nih.govacs.org This method can provide atomic-level resolution of the binding event and can be adapted to measure the kinetics of drug-target engagement. nih.gov Other advanced techniques include time-resolved Fourier-transform infrared (FTIR) difference spectroscopy, which can track the molecular details of protein-ligand interactions with high temporal resolution, and Fluorescence Resonance Energy Transfer (FRET), which can monitor ligand-receptor binding in real-time. nih.govjove.com These methods provide critical insights into the binding kinetics and thermodynamics that govern a compound's efficacy. creative-biostructure.com

Table 4: Advanced Analytical Techniques for Studying Molecular Interactions

Technique Information Provided Advantages
In-Cell NMR Spectroscopy Atomic-level structural and dynamic data on protein-ligand binding. nih.govacs.org Provides data from within a living cellular environment. nih.gov
Time-Resolved FTIR Spectroscopy Dynamics and molecular details of protein conformational changes upon ligand binding. nih.gov High time resolution (nanoseconds to milliseconds). nih.gov
Surface Plasmon Resonance (SPR) Real-time kinetics (association/dissociation rates) and affinity of binding. creative-biostructure.com Label-free and highly sensitive.
Isothermal Titration Calorimetry (ITC) Complete thermodynamic profile of binding (enthalpy, entropy, affinity). creative-biostructure.com Direct measurement of binding heat.

| Fluorescence Resonance Energy Transfer (FRET) | Real-time monitoring of ligand-receptor proximity and binding events. jove.com | High sensitivity and suitable for cellular imaging. jove.com |

Potential as a Modular Building Block for Diverse Academic Research Applications

Beyond its potential as a standalone therapeutic agent, this compound is a valuable molecular scaffold that can serve as a modular building block in various academic research applications. acs.orgmdpi.com The primary amine group at the 5-position of the pyrazole ring is a versatile functional handle that can be readily modified through a wide range of chemical transformations. acs.org

This allows for its use in the synthesis of more complex molecules, such as chemical probes for studying biological systems, ligands for coordination chemistry, or components of novel functional materials. researchgate.netsmolecule.com For example, it could be incorporated into larger structures to investigate structure-activity relationships or used as a starting point for fragment-based drug discovery campaigns. acs.orgmdpi.com Its well-defined three-dimensional structure, combining a planar aromatic pyrazole with a flexible saturated oxane, makes it an attractive scaffold for generating libraries of diverse compounds for screening against a wide range of biological targets. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves condensation of pyrazole precursors with oxan-4-yl-containing reagents. For example, analogous compounds (e.g., 5-Methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-3-amine) are synthesized via reflux with thionyl chloride as a dehydrating agent, followed by purification via recrystallization or chromatography . Reaction temperature, solvent polarity, and stoichiometry critically affect side-product formation and yield.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodology : Techniques include NMR (¹H/¹³C) for functional group verification, mass spectrometry for molecular weight confirmation, and X-ray crystallography (for crystalline derivatives) to resolve stereochemistry. For example, tetrahydrofuran-substituted pyrazoles were characterized via single-crystal X-ray diffraction to validate substituent positioning .

Q. What preliminary biological activities have been reported for structurally similar pyrazole derivatives?

  • Methodology : Initial screening often involves in vitro assays. Analogous compounds (e.g., 5-Methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-3-amine) exhibit antimicrobial activity against Gram-positive bacteria and anticancer potential via cytotoxicity assays (e.g., MTT on HeLa cells) . Such studies guide target selection for further mechanistic research.

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during alkylation of the oxan-4-yl group?

  • Methodology : Kinetic studies using HPLC or in-situ IR spectroscopy track intermediate formation. For instance, competing oxidation of oxan-4-yl groups in related compounds is minimized by replacing harsh oxidizing agents (e.g., KMnO₄) with milder alternatives (e.g., TBHP) . DOE (Design of Experiments) models optimize parameters like pH and temperature .

Q. What strategies resolve contradictions in reported biological activity data across different assay systems?

  • Methodology : Meta-analysis of published data (e.g., IC₅₀ variations in kinase inhibition assays) identifies assay-specific variables (e.g., ATP concentration, cell line genetic background). Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) validate target engagement . For example, fluorinated pyrazole analogs showed divergent activities in bacterial vs. mammalian cell models due to membrane permeability differences .

Q. How do substituent modifications (e.g., oxan-4-yl vs. tetrahydrofuran-3-yl) impact pharmacokinetic properties?

  • Methodology : Comparative ADME studies using LC-MS/MS quantify metabolic stability and plasma protein binding. For instance, oxan-4-yl groups in pyrazoles enhance metabolic stability compared to smaller alkyl substituents, as shown in microsomal incubation assays . Molecular dynamics simulations predict solubility changes based on logP and hydrogen-bonding capacity .

Q. What advanced analytical techniques elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology : Cryo-EM or X-ray co-crystallography reveals binding modes, while ITC (Isothermal Titration Calorimetry) quantifies binding thermodynamics. For example, pyrazole-amine derivatives with oxadiazole moieties were co-crystallized with kinase domains to identify key hydrophobic interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.